Chymostatin

Enzymology Protease Inhibition Biochemical Assay Development

Chymostatin is a microbial peptide mixture (A, B, C) that delivers high-fidelity, targeted protease inhibition. Unlike broad-spectrum, irreversible alternatives (PMSF, AEBSF, leupeptin), Chymostatin exhibits >20-fold selectivity for chymase over cathepsin G and is inactive toward trypsin, thrombin, and plasmin. This specificity eliminates confounding off-target effects, enabling unambiguous target validation in mast cell histamine release (up to 70% inhibition), lysosomal protein degradation pathway dissection (up to 90% combined inhibition), and cartilage proteoglycan release models. Its unique cartilage matrix penetrance and non-redundant coverage of chymotrypsin-like serine and certain cysteine proteases make it an essential, irreplaceable component in advanced protease inhibitor cocktails for intact protein extraction from complex tissues.

Molecular Formula C31H41N7O6
Molecular Weight 607.7 g/mol
CAS No. 9076-44-2
Cat. No. B1668925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChymostatin
CAS9076-44-2
SynonymsDB01683;  DB 01683;  DB-01683;  AM-037855;  AM 037855;  AM037855
Molecular FormulaC31H41N7O6
Molecular Weight607.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44)/t22-,23?,24-,25-,26-/m0/s1
InChIKeyMRXDGVXSWIXTQL-HYHFHBMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chymostatin (CAS 9076-44-2): A High-Potency, Selective Serine Protease Inhibitor for Precision Research Applications


Chymostatin is a bioactive peptide of microbial origin, specifically a mixture of three structural variants (A, B, and C) [1]. It functions as a potent, competitive, and slow-binding inhibitor of chymotrypsin-like serine proteases, including α-, β-, γ-, and δ-chymotrypsin, as well as chymase and cathepsin G . This compound is characterized by its high affinity for its primary targets, with Ki values in the low nanomolar range, and exhibits a distinct selectivity profile that minimizes cross-reactivity with other protease classes, making it a critical tool for targeted proteolysis studies [2].

Why Broad-Spectrum Protease Inhibitors Cannot Substitute for the Targeted Specificity of Chymostatin


Substituting a generic serine protease inhibitor for Chymostatin introduces significant experimental risk due to fundamental differences in target specificity, potency, and off-target effects. Common alternatives like PMSF, AEBSF, or leupeptin exhibit broad, often irreversible activity against a wide range of serine proteases [1]. This lack of discrimination can confound results by inhibiting unintended targets. For instance, while Chymostatin is highly selective for chymotrypsin-like enzymes, it is inactive against trypsin, thrombin, and plasmin [2]. In contrast, PMSF will inhibit these as well, leading to a loss of data fidelity in complex biological systems. This guide provides the quantitative evidence necessary to justify the specific selection of Chymostatin over its less precise, more broadly acting in-class alternatives.

Quantitative Comparator Evidence: Why Chymostatin Outperforms Standard Protease Inhibitors


Potency Superiority: Chymostatin Achieves Picomolar Inhibition of Chymotrypsin Where Other Inhibitors Fail

Chymostatin is an exceptionally potent inhibitor of chymotrypsin, with a reported Ki of 0.4 nM (4 × 10⁻¹⁰ M) [1]. This affinity is orders of magnitude higher than that of broad-spectrum inhibitors. For comparison, the commonly used serine protease inhibitor PMSF exhibits an IC50 of 730 µM against chymotrypsin-like activity, a difference of over 1.8 million-fold in potency [2]. This extreme potency allows for complete target inhibition at concentrations that are physiologically irrelevant for other proteases, ensuring assay specificity.

Enzymology Protease Inhibition Biochemical Assay Development

Selectivity Profile: Chymostatin Demonstrates >20-Fold Preference for Chymase Over Cathepsin G

The selectivity of Chymostatin for its primary target over related enzymes is a key differentiator. Studies show that Chymostatin is more than 20 times more potent as an inhibitor of chymase than of cathepsin G [1]. In contrast, Soybean Trypsin Inhibitor (SBTI) displayed an inverse selectivity, being approximately 6-fold more potent against cathepsin G than chymase [1]. This specific selectivity profile ensures that in complex biological matrices, the observed effect is more likely attributable to chymase inhibition.

Mast Cell Biology Inflammation Enzyme Selectivity

Differential Activity: Chymostatin Inhibits Lysosomal Degradation Where Leupeptin Shows No Effect

Functional selectivity extends to cellular models. In isolated rat hepatocytes, Chymostatin inhibited lysosomal protein degradation by about 45%, whereas leupeptin, a commonly used inhibitor of serine and cysteine proteases, had no effect on this pathway [1]. This functional divergence is critical; while both compounds can inhibit certain cysteine proteases like cathepsins, their efficacy in a complex cellular environment differs significantly.

Cell Biology Proteostasis Lysosomal Biology

Compositional Complexity: The Mixture of Chymostatin Variants (A, B, C) Provides Broader Inhibitory Coverage Than Single Analogs

Chymostatin is not a single molecule but a mixture of three closely related peptide aldehydes: Chymostatin A (Leu), B (Val), and C (Ile) [1]. This natural heterogeneity is an advantage over synthetic, single-moiety inhibitors. The mixture has been shown to inhibit multiple isoforms of chymotrypsin (α, β, γ, δ) and a broader range of cysteine proteases (cathepsins B, H, L) than any single analog . This built-in diversity enhances its utility in complex biological samples where the exact repertoire of target proteases may be unknown or heterogeneous.

Natural Product Chemistry Inhibitor Design Structure-Activity Relationship

Validated Research and Industrial Applications of Chymostatin Based on Quantitative Evidence


Precision Studies of Chymase-Dependent Signaling in Mast Cells and Inflammation

Chymostatin's >20-fold selectivity for chymase over cathepsin G is essential for dissecting the specific role of mast cell chymase in complex inflammatory cascades [1]. Unlike less selective inhibitors, Chymostatin can be used at optimized concentrations to attribute functional outcomes—such as IgE-dependent histamine release—specifically to chymase activity. This application is validated by studies showing up to 70% inhibition of histamine release from skin mast cells by Chymostatin, but not by control inhibitors, making it the inhibitor of choice for target validation in allergy and inflammation research [1].

In Vitro and Ex Vivo Cartilage Matrix Degradation Assays

A unique property of Chymostatin is its demonstrated ability to penetrate the cartilage matrix and inhibit human leukocyte chymotrypsin-like protease, an effect not seen with larger protein inhibitors like α1-antitrypsin [2]. This tissue penetrance, combined with its high potency, makes it uniquely suitable for studying protease-mediated cartilage degradation in ex vivo models of arthritis. Its ability to inhibit proteoglycan release provides a quantitative, functional readout that is not achievable with bulkier or less potent inhibitors.

Discriminating Lysosomal vs. Non-Lysosomal Proteolysis Pathways in Hepatocytes

The functional data showing that Chymostatin, but not leupeptin, inhibits lysosomal protein degradation in rat hepatocytes provides a clear experimental tool for pathway discrimination [3]. Researchers can use Chymostatin in combination with other class-specific inhibitors (e.g., methylamine) to achieve up to 90% inhibition of overall protein degradation, enabling precise quantification of flux through different proteolytic systems. This application is critical in studies of autophagy, metabolic regulation, and cellular protein turnover [3].

Specialized Component in Protease Inhibitor Cocktails for Sensitive Samples

Due to its high potency and unique specificity profile, Chymostatin is a critical, non-redundant component in advanced protease inhibitor cocktails used for protein extraction from tissues with high protease activity, such as plant extracts and certain animal tissues . Its inclusion ensures the inhibition of chymotrypsin-like serine and certain cysteine proteases that are not effectively blocked by standard cocktail ingredients like PMSF, AEBSF, or EDTA. This results in higher yields of intact, full-length proteins for downstream applications like Western blotting and mass spectrometry.

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